molecular formula C13H14F2N2O3 B261445 [1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid

[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid

Cat. No. B261445
M. Wt: 284.26 g/mol
InChI Key: GHDGMVQYDHCGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as neuroscience, psychiatry, and cancer research.

Mechanism of Action

[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid inhibitor works by inhibiting the enzyme D-amino acid oxidase ([1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid), which is responsible for the metabolism of D-serine, an important neurotransmitter in the brain. By inhibiting [1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid, [1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid inhibitor increases the levels of D-serine in the brain, which in turn enhances NMDA receptor function and improves cognitive function.
Biochemical and Physiological Effects:
[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid inhibitor has been shown to have various biochemical and physiological effects, including increased levels of D-serine in the brain, enhanced NMDA receptor function, improved cognitive function and memory, and inhibition of cancer cell growth and promotion of apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using [1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid inhibitor in lab experiments is its specificity for [1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid, which allows for precise modulation of D-serine levels in the brain. However, one of the limitations of [1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid inhibitor is its potential toxicity at high doses, which requires careful dose optimization in lab experiments.

Future Directions

There are several future directions for the use of [1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid inhibitor in scientific research, including investigating its potential use in the treatment of schizophrenia, Alzheimer's disease, and cancer. In addition, further studies are needed to optimize the dose and route of administration of [1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid inhibitor and to investigate its potential side effects. Finally, the development of novel [1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid inhibitors with improved specificity and efficacy is an area of active research.

Synthesis Methods

The synthesis of [1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid inhibitor involves the reaction between 3,4-difluorobenzylamine and ethyl 2-oxo-3-piperazinecarboxylate. The reaction is carried out in the presence of a catalyst and under specific conditions such as temperature, pressure, and time. The product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid inhibitor has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is neuroscience, where [1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid inhibitor has been shown to improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. In addition, [1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid inhibitor has also been investigated for its potential use in cancer research, where it has been shown to inhibit the growth of cancer cells and promote apoptosis.

properties

Product Name

[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid

Molecular Formula

C13H14F2N2O3

Molecular Weight

284.26 g/mol

IUPAC Name

2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid

InChI

InChI=1S/C13H14F2N2O3/c14-9-2-1-8(5-10(9)15)7-17-4-3-16-13(20)11(17)6-12(18)19/h1-2,5,11H,3-4,6-7H2,(H,16,20)(H,18,19)

InChI Key

GHDGMVQYDHCGOI-UHFFFAOYSA-N

SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=C(C=C2)F)F

Canonical SMILES

C1C[NH+](C(C(=O)N1)CC(=O)[O-])CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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